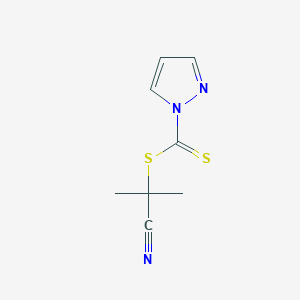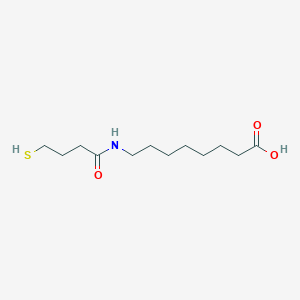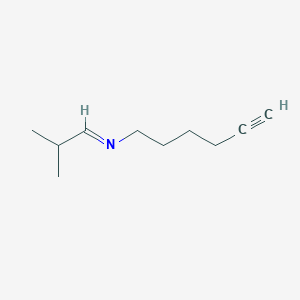
5-Hexyn-1-amine, N-(2-methylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C9H15N. It is a derivative of 5-Hexyn-1-amine, where the amine group is modified with an N-(2-methylpropylidene) substituent. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 5-Hexyn-1-amine with an appropriate aldehyde or ketone under mild conditions. One common method is the condensation reaction between 5-Hexyn-1-amine and isobutyraldehyde, which forms the imine derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions
5-Hexyn-1-amine, N-(2-methylpropylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Hexyn-1-amine, N-(2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive imine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including dyes and agrochemicals.
作用機序
The mechanism of action of 5-Hexyn-1-amine, N-(2-methylpropylidene)- involves its reactive imine group, which can undergo nucleophilic attack by various reagents. This reactivity allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
5-Hexyn-1-amine: The parent compound without the N-(2-methylpropylidene) substituent.
6-Amino-1-hexyne: A similar compound with an amino group at a different position.
Hex-5-yn-1-amine: Another isomer with a similar structure.
Uniqueness
5-Hexyn-1-amine, N-(2-methylpropylidene)- is unique due to its imine group, which imparts distinct reactivity compared to its parent compound and other similar amines. This makes it valuable in specific synthetic applications where the imine functionality is required.
特性
CAS番号 |
545377-77-3 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
N-hex-5-ynyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C10H17N/c1-4-5-6-7-8-11-9-10(2)3/h1,9-10H,5-8H2,2-3H3 |
InChIキー |
BTHNRSGSPHXDCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=NCCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


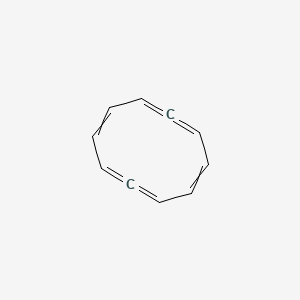
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
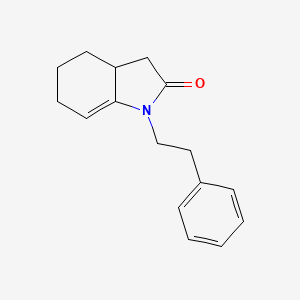
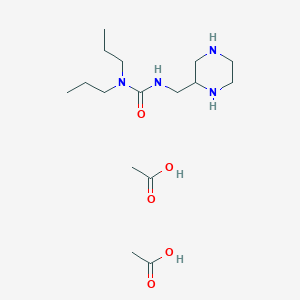
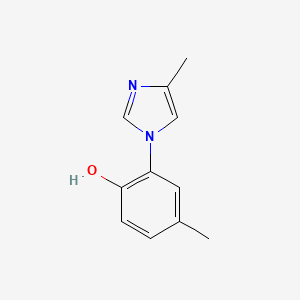
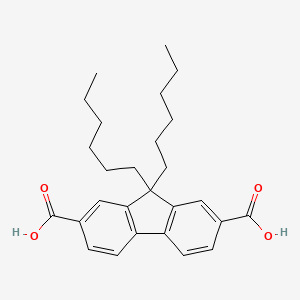
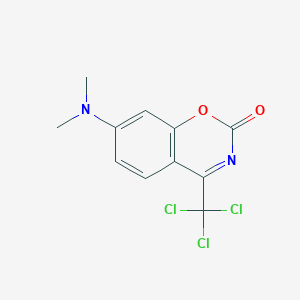
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
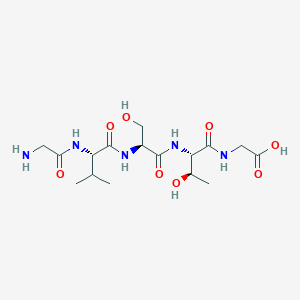
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
